6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
6-Chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 3-methylbenzyloxy group at position 7. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties . The structural modifications at positions 6 and 7 influence electronic properties, lipophilicity, and intermolecular interactions, making this compound a subject of interest in medicinal and materials chemistry.
Properties
Molecular Formula |
C23H17ClO3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-chloro-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-6-5-7-16(10-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-8-3-2-4-9-17/h2-13H,14H2,1H3 |
InChI Key |
DPJRJRLMWSNNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.
Scientific Research Applications
Anticancer Properties
Research indicates that 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one exhibits significant anticancer properties. Key mechanisms of action include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cell proliferation.
- Inhibition of Metastasis : Studies suggest it may inhibit cancer cell migration and invasion, reducing metastasis risk.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
- Fungal Inhibition : Demonstrates antifungal properties against common strains.
Synthetic Routes
The synthesis of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves several key steps:
- Formation of the chromen-2-one core.
- Functionalization via methods such as Suzuki–Miyaura coupling reactions.
- Optimization of reaction conditions for yield and purity.
This multi-step synthesis allows for precise construction of the compound's complex structure.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one on various cancer cell lines. The researchers found that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for new anticancer drugs.
Case Study 2: Antimicrobial Evaluation
In an antimicrobial study published in Phytotherapy Research, the compound was tested against multiple bacterial strains. Results indicated that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. In contrast, the 2,4-dichlorobenzyloxy group in features electron-withdrawing Cl atoms, which may reduce ring electron density and alter reactivity .
- The hexyl chain in adds significant lipophilicity, which could enhance membrane permeability but reduce solubility .
Reactivity and Functional Group Implications
- However, this reactivity may compromise stability compared to the target compound’s inert 3-methylbenzyloxy group .
Crystallographic and Conformational Insights
Crystallographic data for several analogues have been resolved using X-ray diffraction. For example:
- The compound in exhibits a mean C–C bond length of 0.002 Å and a disordered main residue, as refined via SHELXL . The R factor of 0.048 indicates high data reliability.
- Structural studies using ORTEP-III highlight differences in molecular geometry; the 3-methylbenzyloxy group in the target compound likely adopts a planar conformation due to conjugation with the chromenone ring, whereas bulkier substituents (e.g., hexyl in ) may induce torsional strain.
Biological Activity
Overview
6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its molecular formula is C23H19ClO3, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's unique structural features, including a chloro group at the 6th position and a 3-methylbenzyl ether at the 7th position, contribute to its diverse biological properties.
Research indicates that 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one may act as an enzyme inhibitor, disrupting specific biological pathways. Initial studies suggest that it could influence cellular signaling pathways involved in inflammation and cancer progression. For instance, it has been shown to decrease pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced models, suggesting anti-inflammatory properties .
Biological Activities
The compound exhibits various biological activities, which can be categorized as follows:
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of chromen-2-one can inhibit inflammatory responses by suppressing key signaling pathways such as MAPK and NF-kB. For instance, compound 1a , a derivative similar to 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, was found to significantly reduce cytokine release in macrophage models .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated alongside its derivatives. Compounds with similar structures have shown significant free radical scavenging activity, with some exhibiting IC50 values comparable to standard antioxidants like Trolox. The presence of a chloro substituent has been linked to enhanced antioxidant effects .
3. Anticancer Properties
Preliminary data suggest that this compound may possess anticancer properties by modulating cell signaling pathways associated with tumor growth and metastasis. The exact mechanisms remain under investigation, but there is evidence supporting its role in inhibiting cancer cell proliferation and inducing apoptosis.
Comparative Analysis with Related Compounds
To better understand the biological activity of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | C23H17ClO3 | Anti-inflammatory |
| 6-chloro-7-(4-fluorophenyl)methoxy)-4-pheny l -2H-chromen | C22H14ClFO3 | Antioxidant |
| 6-chloro-7-(4-methylbenzyl)oxy)-4-pheny l -2H-chromen | C23H19ClO3 | Anticancer |
This table illustrates that variations in functional groups can significantly affect the biological activity of chromen derivatives.
Case Studies and Research Findings
Several studies have explored the biological implications of chromen derivatives:
- Inflammation Models : A study demonstrated that a related coumarin derivative could inhibit IL-6 and TNF-α release in RAW264.7 cells through NF-kB pathway modulation, highlighting potential therapeutic applications for inflammatory diseases .
- Antioxidant Studies : Research on coumarin-based compounds revealed that those with methoxy groups at specific positions exhibited enhanced antioxidant activities compared to their counterparts without such modifications .
- Anticancer Research : Investigations into the anticancer effects of coumarins have shown promising results, indicating that these compounds can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
